molecular formula C45H29N5 B12116562 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole

9-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole

Cat. No.: B12116562
M. Wt: 639.7 g/mol
InChI Key: KYYFFLQBMZRHNB-UHFFFAOYSA-N
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Description

9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is primarily used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole typically involves the reaction of carbazole derivatives with triazine compounds. One common method includes the use of 4,6-diphenyl-1,3,5-triazine as a starting material, which undergoes a nucleophilic substitution reaction with 9-phenylcarbazole in the presence of a suitable base and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole exerts its effects involves its ability to facilitate the efficient injection and transport of electrons. This is primarily due to the presence of the triazine and carbazole moieties, which provide a stable framework for electron mobility. The compound interacts with molecular targets such as electron-transport layers in OLEDs, enhancing the overall efficiency and performance of the device .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar electron-transport properties.

    2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Known for its high thermal stability and electron-transport capabilities.

    1,3,5-Tri(3-pyridyl)benzene: Used in electronic devices for its electron-transport properties.

Uniqueness

9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole stands out due to its unique combination of triazine and carbazole moieties, which provide a balance of thermal stability, electron mobility, and structural rigidity. This makes it particularly suitable for high-performance OLED applications .

Properties

Molecular Formula

C45H29N5

Molecular Weight

639.7 g/mol

IUPAC Name

3-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-3-yl]-9-phenylcarbazole

InChI

InChI=1S/C45H29N5/c1-4-14-30(15-5-1)43-46-44(31-16-6-2-7-17-31)48-45(47-43)50-40-23-13-11-21-36(40)38-29-33(25-27-42(38)50)32-24-26-41-37(28-32)35-20-10-12-22-39(35)49(41)34-18-8-3-9-19-34/h1-29H

InChI Key

KYYFFLQBMZRHNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93)C1=CC=CC=C1

Origin of Product

United States

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